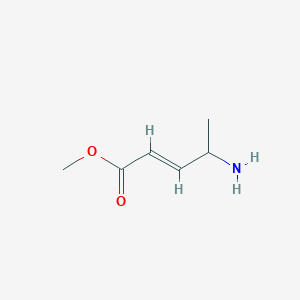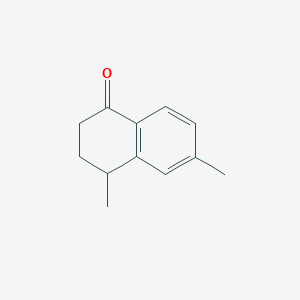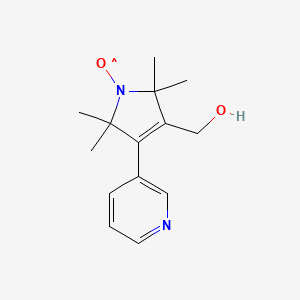
((2S,4S)-2-methylpiperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4S)-2-methylpiperidin-4-yl)methanol: is a chiral compound with a piperidine ring structure It is characterized by the presence of a hydroxyl group attached to the fourth carbon of the piperidine ring and a methyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4S)-2-methylpiperidin-4-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 2-methyl-4-piperidone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and advanced purification techniques such as distillation and crystallization are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2S,4S)-2-methylpiperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-methyl-4-piperidone or 2-methyl-4-piperidinecarboxaldehyde.
Reduction: 2-methylpiperidine.
Substitution: Ethers or esters of this compound.
Scientific Research Applications
Chemistry: ((2S,4S)-2-methylpiperidin-4-yl)methanol is used as a building block in the synthesis of various complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It is also employed in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its chiral nature makes it a valuable candidate for the synthesis of enantiomerically pure drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of ((2S,4S)-2-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also interact with receptors in the central nervous system, modulating neurotransmitter release and uptake.
Comparison with Similar Compounds
- ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol
- ®-(6-Methoxy-4-quinolinyl)[(1S,2S,4S,5R)-5-vinylbicyclo[2.2.2]oct-2-yl]methanol sulfate hydrat
Comparison:
- ((2S,4S)-2-methylpiperidin-4-yl)methanol vs. ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol : The presence of a fluorine atom in the latter compound introduces different electronic properties, potentially altering its reactivity and biological activity.
- This compound vs. ®-(6-Methoxy-4-quinolinyl)[(1S,2S,4S,5R)-5-vinylbicyclo[2.2.2]oct-2-yl]methanol sulfate hydrat : The quinoline and bicyclo[2.2.2]octane structures in the latter compound provide a more rigid and complex framework, which may result in different pharmacological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of ongoing scientific research.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2S,4S)-2-methylpiperidin-4-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(5-9)2-3-8-6/h6-9H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
WSMNQSMDEJXCTR-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)CO |
Canonical SMILES |
CC1CC(CCN1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B13333049.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13333057.png)

![4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13333074.png)

![(S)-4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13333088.png)


![Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)





